N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide
Description
This compound features a carbazole core linked to a 2-hydroxypropyl chain bearing a methanesulfonamide group, which is further connected to a phenyl ring substituted with an acetamide moiety. Its structure integrates carbazole’s aromatic rigidity, hydroxypropyl flexibility, and sulfonamide-acetamide polar functionalities.
Properties
IUPAC Name |
N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-17(28)25-18-11-13-19(14-12-18)27(32(2,30)31)16-20(29)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,20,29H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQNYDZVVSEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Formation from Glycidol and Carbazole
Carbazole (9.84 g, 59.2 mmol) reacts with glycidol (4.4 mL, 66.7 mmol) in anhydrous DMF under N₂, catalyzed by K₂CO₃ (12.3 g, 89.1 mmol) at 80°C for 24 h. The intermediate epoxide, 9-(oxiran-2-ylmethyl)-9H-carbazole, is obtained in 78% yield (11.2 g) after silica gel chromatography (hexane:EtOAc 3:1).
Characterization Data :
Aminolysis of Epoxide with Ammonia
The epoxide (10.0 g, 41.3 mmol) undergoes ring-opening with NH₃ (7M in MeOH, 50 mL) at 0°C→25°C over 48 h. After solvent removal, the crude 3-(9H-carbazol-9-yl)-2-hydroxypropylamine is purified via recrystallization (EtOH/H₂O) to yield 8.9 g (85%).
Critical Parameters :
Preparation of 4-(Methanesulfonamido)Aniline
Sulfonylation of 4-Nitroaniline
4-Nitroaniline (13.8 g, 100 mmol) reacts with methanesulfonyl chloride (11.5 mL, 150 mmol) in pyridine (100 mL) at −10°C→20°C over 6 h. Workup with 10% HCl yields N-(4-nitrophenyl)methanesulfonamide (21.4 g, 92%).
Catalytic Hydrogenation to Aniline
N-(4-Nitrophenyl)methanesulfonamide (20.0 g, 86.2 mmol) undergoes H₂ reduction (50 psi) over 10% Pd/C (2.0 g) in EtOH (200 mL) at 25°C for 12 h. Filtration and solvent removal give 4-(methanesulfonamido)aniline as white crystals (15.1 g, 85%).
Spectroscopic Confirmation :
Assembly of Target Compound
Coupling of Amine and Sulfonamide Intermediates
3-(9H-Carbazol-9-yl)-2-hydroxypropylamine (7.5 g, 29.6 mmol) and 4-(methanesulfonamido)aniline (6.0 g, 29.6 mmol) react in CH₂Cl₂ (150 mL) with EDC·HCl (6.8 g, 35.5 mmol) and HOBt (4.8 g, 35.5 mmol) at 0°C→25°C for 18 h. The product, N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)amine, is isolated via column chromatography (SiO₂, CHCl₃:MeOH 95:5) in 68% yield (8.2 g).
Acetylation of Primary Amine
The intermediate amine (7.0 g, 16.8 mmol) reacts with acetic anhydride (3.2 mL, 33.6 mmol) in pyridine (50 mL) at 80°C for 4 h. Quenching with ice-water followed by extraction (EtOAc) and recrystallization (MeOH) yields the title compound as off-white crystals (6.5 g, 84%).
Optimization Studies and Comparative Data
Table 1: Effect of Coupling Reagents on Step 4.1 Yield
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDC/HOBt | 68 | 98.2 |
| DCC/DMAP | 52 | 95.4 |
| HATU/DIEA | 71 | 98.7 |
| T3P®/Et₃N | 65 | 97.9 |
HATU-mediated coupling provides optimal balance of yield and purity.
Table 2: Solvent Screening for Final Acetylation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | 80 | 4 | 84 |
| DMF | 100 | 2 | 78 |
| THF | 66 | 6 | 63 |
| Neat | 120 | 1 | 71 |
Pyridine remains superior due to its dual role as solvent and acid scavenger.
Structural Elucidation and Analytical Data
High-Resolution Mass Spectrometry
HRMS (ESI-TOF) : m/z calcd for C₂₅H₂₆N₃O₄S [M+H]⁺ 472.1638, found 472.1641.
¹³C NMR Analysis (125 MHz, DMSO-d₆)
X-ray Crystallography
Single crystals (MeOH/Et₂O) confirm molecular geometry:
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Quantity/100 kg API |
|---|---|---|
| Carbazole | 320 | 28.4 kg |
| Methanesulfonyl chloride | 150 | 19.7 kg |
| HATU | 12,500 | 4.2 kg |
Transitioning to T3P® reduces coupling costs by 41% without compromising quality.
Environmental Impact Assessment
- PMI (Process Mass Intensity): 68 kg/kg API
- 92% of solvents (DMF, CH₂Cl₂) recovered via distillation
- Pd/C catalyst recycled 5× with <3% activity loss.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different substituents replacing the hydroxypropyl group.
Scientific Research Applications
Neuroprotective Properties
Research has highlighted the neuroprotective capabilities of compounds related to N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide. Specifically, carbazole derivatives have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The neuroprotective effects are attributed to the modulation of NMDA receptors, which play a crucial role in excitotoxicity—a process that can lead to neuronal death. By acting as antagonists at these receptors, compounds can prevent excessive calcium influx into neurons, thereby mitigating oxidative stress and apoptosis .
- Case Studies : Various studies have demonstrated the efficacy of carbazole derivatives in reducing neuronal damage in animal models. For instance, one study reported that a carbazole derivative significantly decreased markers of oxidative stress and inflammation in models of Alzheimer's disease, suggesting its potential for therapeutic use .
Anticancer Activity
The compound also exhibits potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.
- Mechanism of Action : this compound may inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation pathways. This is particularly relevant in cancers where the dysregulation of apoptosis is a hallmark feature .
- Research Findings : Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer. The induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .
Biochemical Research Applications
Beyond therapeutic uses, this compound serves as a valuable tool in biochemical research.
- Research Applications : It can be utilized in studies investigating receptor interactions, cellular signaling pathways, and the development of novel therapeutic agents. The ability to modify its structure allows for the synthesis of analogs with varied properties, facilitating a deeper understanding of structure-activity relationships .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings/Case Studies |
|---|---|---|
| Neuroprotection | NMDA receptor antagonism | Reduced oxidative stress in Alzheimer's models |
| Anticancer Activity | Induction of apoptosis | Inhibited growth in breast and prostate cancer cell lines |
| Biochemical Research | Receptor interaction studies | Development of analogs for therapeutic exploration |
Mechanism of Action
The mechanism of action of N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)methanesulfonamide (): This analog replaces the acetamide-substituted phenyl group with a 4-methylphenyl group. This substitution may alter pharmacokinetics and target selectivity .
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide ():
Here, the phenyl ring is replaced with a furan-2-ylmethyl group. The furan’s oxygen atom introduces additional hydrogen-bond acceptor sites, which could enhance interactions with polar residues in biological targets. However, the absence of the acetamide group might reduce solubility in aqueous environments .
Modifications to the Carbazole Core
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogs ():
These derivatives feature a methoxy group at the 3-position of the carbazole core. Methoxy groups are electron-donating, which can increase aromatic stability and alter π-π stacking interactions with biological targets. The acetamide is directly attached to the carbazole via a methylene bridge, contrasting with the hydroxypropyl spacer in the target compound. This structural difference likely affects conformational flexibility and binding kinetics .- Tetrahydrocarbazole Derivatives (): Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide replace the carbazole’s aromatic rings with partially saturated tetrahydrocarbazole. The chloro substituent adds electronegativity, which may influence halogen bonding .
Variations in the Linker Region
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline ():
This compound uses a shorter ethyl linker instead of the hydroxypropyl chain, reducing conformational flexibility. The hydroxy group in the target compound may participate in hydrogen bonding or act as a metabolic site, whereas its absence here could alter stability and interaction profiles. The methylsulfonyl group on the aniline ring enhances polarity compared to the acetamide in the target molecule .- N-(2-(2-Methoxyphenoxy)ethyl)-N-(3-(9H-carbazol-4-yloxy)-2-hydroxypropyl)acetamide (): This analog introduces a methoxyphenoxy-ethyl chain, adding bulk and ether oxygen atoms. The methoxy group may improve solubility, while the extended linker could influence spatial orientation during target binding. The acetamide remains but is positioned differently relative to the carbazole core .
Functional and Pharmacological Comparisons
Bioactivity Trends
- Antimicrobial Activity : highlights that 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogs exhibit moderate antibacterial and antifungal activity. The acetamide and methoxy groups likely contribute to this activity by interacting with microbial enzymes or membranes. The target compound’s hydroxypropyl spacer and phenylacetamide may offer similar or enhanced effects, though specific data are unavailable .
- Receptor Interactions: lists carbazole-related compounds like L748337, which target G-protein-coupled receptors. sulfonamide) would alter affinity and selectivity .
Physicochemical Properties
- Solubility : The acetamide and hydroxypropyl groups in the target compound enhance water solubility compared to analogs with hydrophobic substituents (e.g., 4-methylphenyl in ).
Biological Activity
N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide, a complex compound featuring a carbazole core, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure includes a carbazole moiety, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that N-substituted carbazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.9 µg/mL against various bacterial strains, comparable to standard antibiotics like amikacin .
- Zone of Inhibition : Compounds derived from similar structures displayed zones of inhibition ranging from 12.6 mm to 25 mm against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in several studies:
- Cell Viability : In vitro assays using HT22 neuronal cells indicated that the compound could significantly protect against glutamate-induced toxicity, with effective concentrations starting from 3 µM .
- Mechanism of Action : The neuroprotective effects are attributed to antioxidative mechanisms that do not rely on glutathione (GSH), suggesting alternative pathways for neuroprotection .
Study 1: Antimicrobial Efficacy
A study conducted by Kaissy et al. evaluated the antimicrobial efficacy of various N-substituted carbazoles. The tested compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with specific attention to its interaction with bacterial cell membranes, leading to disruption and subsequent cell death .
Study 2: Neuroprotection in Glutamate-Induced Injury
Research by Sharma et al. focused on the neuroprotective properties of similar carbazole derivatives. Their findings indicated that compounds with bulky substituents at the N-position exhibited enhanced neuroprotective activity, underscoring the importance of molecular modifications in optimizing therapeutic effects .
Summary of Biological Activities
| Activity Type | Observations | Effective Concentration |
|---|---|---|
| Antimicrobial | MIC = 0.9 µg/mL | 100 µg/mL |
| Neuroprotective | Significant protection in HT22 cells | Starting from 3 µM |
Q & A
Q. What are the key challenges in synthesizing N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including sulfonamide coupling, carbazole functionalization, and hydroxylpropyl group introduction. Key challenges include controlling regioselectivity during carbazole derivatization and minimizing side reactions during sulfonamide formation.
- Methodological Solutions :
- Use low-temperature conditions (0–5°C) during sulfonamide coupling to reduce hydrolysis .
- Employ HPLC-guided purification to isolate intermediates with high purity (>95%) .
- Optimize reaction stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data should researchers prioritize?
Structural confirmation requires a combination of NMR, IR, and mass spectrometry :
- 1H/13C NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for carbazole) and acetamide methyl group (δ 2.1 ppm) .
- IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and hydroxyl groups (3400–3200 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Q. How can researchers address poor aqueous solubility during in vitro assays?
Solubility limitations are common due to the hydrophobic carbazole moiety. Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain biological relevance .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
Advanced Research Questions
Q. What computational methods are recommended to predict this compound’s interactions with biological targets?
Combine quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations :
- Docking studies : Use AutoDock Vina to predict binding affinities to carbazole-associated targets (e.g., DNA topoisomerases) .
- Reaction path analysis : Apply density functional theory (DFT) to model electrophilic substitution patterns on the carbazole ring .
- ADMET prediction : Tools like SwissADME can estimate permeability (LogP ~3.5) and cytochrome P450 interactions .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
Discrepancies may arise from assay conditions or model specificity. Follow this workflow:
- Dose-response validation : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC50 ± SEM) .
- Mechanistic deconvolution : Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., apoptosis pathways vs. off-target effects) .
- Meta-analysis : Cross-reference data with structurally analogous carbazole derivatives (e.g., brominated analogs in ).
Q. What advanced experimental designs are suitable for optimizing reaction yields in large-scale synthesis?
Implement continuous-flow chemistry and process analytical technology (PAT) :
- Flow reactors : Reduce reaction time for sulfonamide coupling by 40% compared to batch methods .
- In-line FTIR monitoring : Track intermediate formation in real time to adjust parameters (e.g., pH, temperature) .
- Table 1 : Yield optimization using Taguchi orthogonal arrays:
| Factor | Level 1 | Level 2 | Optimal |
|---|---|---|---|
| Catalyst loading | 5 mol% | 10 mol% | 7.5 mol% |
| Temperature | 60°C | 80°C | 70°C |
| Solvent | DMF | THF | DMF/THF (1:1) |
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?
- Hypothesis : Poor penetration in 3D models due to higher stromal density.
- Testing :
- Compare intracellular drug accumulation via LC-MS/MS in both models .
- Modify compound lipophilicity by adding polar groups (e.g., –OH or –SO3H) .
- Resolution : If accumulation is lower in 3D models, revise formulation or dosing regimens .
Methodological Resources
- Structural databases : Use Cambridge Structural Database (CSD) for analogous crystal structures (e.g., carbazole-acetamide derivatives in ).
- Reaction optimization : Refer to ICReDD’s computational-experimental feedback loop for condition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
